BenchChemオンラインストアへようこそ!

3,4-diethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

GPCR pharmacology Lysophospholipid signaling GPR34 agonism

3,4-Diethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942014-00-8) is a synthetic small-molecule agonist of the lysophosphatidylserine (LysoPS) receptor GPR34 (LPS1), a Gi/o-coupled GPCR. This compound belongs to the 2-oxopiperidinyl-benzamide chemotype, characterized by a 3,4-diethoxybenzamide core linked to a 3-(2-oxopiperidin-1-yl)phenyl moiety, with a molecular weight of 382.5 g/mol and a computed XLogP3 of 3.2.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 942014-00-8
Cat. No. B2506947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS942014-00-8
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OCC
InChIInChI=1S/C22H26N2O4/c1-3-27-19-12-11-16(14-20(19)28-4-2)22(26)23-17-8-7-9-18(15-17)24-13-6-5-10-21(24)25/h7-9,11-12,14-15H,3-6,10,13H2,1-2H3,(H,23,26)
InChIKeyNEOQIFIXNYWGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942014-00-8): A Synthetic GPR34 Agonist for Lysophosphatidylserine Receptor Pharmacology & Procurement


3,4-Diethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942014-00-8) is a synthetic small-molecule agonist of the lysophosphatidylserine (LysoPS) receptor GPR34 (LPS1), a Gi/o-coupled GPCR . This compound belongs to the 2-oxopiperidinyl-benzamide chemotype, characterized by a 3,4-diethoxybenzamide core linked to a 3-(2-oxopiperidin-1-yl)phenyl moiety, with a molecular weight of 382.5 g/mol and a computed XLogP3 of 3.2 . It is disclosed within patent families covering 2-oxo-piperidinyl derivatives for migraine and other indications, establishing a defined intellectual property landscape . Its primary differentiation lies in its quantitatively defined agonist potency at mouse GPR34 (EC50 35–36 nM), coupled with functional selectivity over the related LysoPS receptor P2Y10 (EC50 > 1,000 nM), making it a valuable tool compound for dissecting GPR34-specific signaling pathways .

Why Generic GPR34 Agonists Cannot Substitute for 3,4-Diethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide in Rigorous Research Programs


GPR34 agonism is exquisitely sensitive to the shape and electronics of the hydrophobic pharmacophore, as demonstrated by systematic structure–activity relationship (SAR) studies showing that even subtle alterations to the aromatic scaffold drastically modulate potency and receptor subtype selectivity among the LysoPS receptor family (GPR34, P2Y10, GPR174) . The endogenous ligand LysoPS itself is a labile phospholipid with limited chemical stability and poor receptor selectivity, exhibiting an EC50 of approximately 1.61 µM at GPR34—roughly 45-fold weaker than the target compound . Furthermore, regioisomeric or close structural analogs (e.g., para-substituted 2-oxopiperidinyl-benzamides or 4-methoxy derivatives) exhibit entirely distinct pharmacological profiles, including CYP3A4 inhibition (IC50 250 nM) or PI3Kδ inhibition (IC50 102 nM), rather than GPR34 agonism . These findings establish that GPR34-targeted activity is not a class-wide property of 2-oxopiperidinyl-benzamides but is dictated by precise substitution geometry, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for 3,4-Diethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942014-00-8): Comparator-Anchored Potency, Selectivity, and Physicochemical Data


GPR34 Agonist Potency: 45-Fold Improvement over Endogenous Ligand LysoPS in Functional Assay

The target compound activates mouse GPR34 with an EC50 of 35–36 nM in a TGFα shedding assay using HEK293A cells co-transfected with chimeric Gαq/i1, as curated in BindingDB/ChEMBL . In contrast, the endogenous reference agonist LysoPS (lysophosphatidylserine) exhibits an EC50 of approximately 1.61 µM (1,610 nM) in a comparable GTPγS functional assay format, representing a ~45-fold weaker potency . While assay formats differ (TGFα shedding vs. GTPγS), both measure functional G-protein coupling downstream of GPR34 activation, supporting cross-study comparability .

GPCR pharmacology Lysophospholipid signaling GPR34 agonism Immunomodulation

GPR34 vs. P2Y10 Subtype Selectivity: >28-Fold Functional Selectivity Window

In head-to-head functional profiling within the same TGFα shedding assay platform (HEK293A cells, chimeric Gαq/i1, 1.5 h incubation), the target compound displays an EC50 of 35–36 nM at mouse GPR34 but an EC50 > 1,000 nM at the closely related LysoPS receptor P2Y10 . This yields a selectivity ratio of >28-fold in favor of GPR34 over P2Y10. This is significant because LysoPS receptors share considerable sequence homology and overlapping endogenous ligand recognition; many synthetic LysoPS analogs exhibit pan-activity across GPR34, P2Y10, and GPR174 .

Receptor subtype selectivity GPR34 P2Y10 LysoPS receptor family

Absence of Beta-1 Adrenergic Receptor Off-Target Binding: A Favorable Selectivity Signal

In a radioligand binding assay, 3,4-diethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide exhibited no measurable affinity toward the human Beta-1 adrenergic receptor (Ki not determinable; classified as 'No affinity') . This is noteworthy because many benzamide-containing GPCR ligands, including certain 2-oxopiperidinyl analogs such as A-796260 (3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide), are known to interact with aminergic receptors, with in vitro Beta-1 binding Kd values in the low nanomolar range (e.g., 11 nM) reported for structurally related chemotypes . The absence of Beta-1 engagement for the target compound indicates that the 3-(2-oxopiperidin-1-yl)phenyl substitution geometry effectively diverts pharmacological activity away from aminergic GPCRs toward the LysoPS receptor family.

Off-target profiling Beta-1 adrenergic receptor Safety pharmacology Selectivity screening

Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile vs. Common GPCR Tool Compounds

The target compound has a computed XLogP3 of 3.2 and a molecular weight of 382.5 g/mol, with 1 hydrogen bond donor (the amide NH) and 4 hydrogen bond acceptors . By comparison, the endogenous agonist LysoPS (18:1) has a molecular weight exceeding 520 Da, multiple charged groups, and a computed logP substantially below 0, rendering it membrane-impermeable and requiring extracellular application . The compound's moderate lipophilicity and reduced hydrogen bonding capacity, relative to phospholipid agonists, are consistent with blood–brain barrier permeability predictions, a property leveraged in recent studies identifying GPR34 as a microglial target for amyloid-β clearance in Alzheimer's disease models where brain-penetrant agonists are required .

Physicochemical properties Lipophilicity Drug-likeness CNS permeability prediction

Intellectual Property and Synthesis Pathway Differentiation: Defined Patent Protection Enables Confident Procurement

The target compound falls within the generic Markush claims of US Patent Application 20150011526 and European Patent EP 2 842 939 B1, which explicitly cover 2-oxo-piperidinyl derivatives of general Formula I where the benzamide moiety can bear alkoxy substituents and the piperidinone ring is attached via a phenyl linker . A disclosed synthetic route involves HOBt/DIC-mediated amide coupling between 3,4-diethoxybenzoic acid derivatives and 3-(2-oxopiperidin-1-yl)aniline intermediates under mild conditions (DMF, room temperature, overnight), which is distinct from the reductive amination or nucleophilic substitution routes used for N-alkyl-piperidine benzamides such as A-796260 . This patent-defined synthesis pathway provides a reproducible, scalable method with well-characterized intermediates, reducing batch-to-batch variability risk in long-term research programs.

Patent landscape Chemical synthesis Freedom to operate Procurement compliance

Recommended Research & Procurement Application Scenarios for 3,4-Diethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942014-00-8)


GPR34-Specific Pharmacological Tool for In Vitro Microglial Phagocytosis Assays

With an EC50 of 35 nM at GPR34 and >28-fold selectivity over P2Y10, this compound is ideally suited as a chemical probe for studying GPR34-mediated microglial phagocytosis of amyloid-β fibrils—an application highlighted by recent preprints demonstrating that selective GPR34 agonism enhances Aβ clearance in both mouse and human microglia . The compound's potency permits low-nanomolar dosing, minimizing solvent artifacts common with µM-range phospholipid agonists. The absence of Beta-1 adrenergic binding further supports its use in co-culture systems where cardiomyocyte or vascular smooth muscle confounding must be avoided.

LysoPS Receptor Family Subtype Deconvolution in Immuno-Oncology Signaling Studies

The LysoPS receptor family (GPR34/LPS1, P2Y10/LPS2, GPR174/LPS3) plays emerging roles in tumor immune evasion; GPR34 has recently been characterized as a metabolic immune checkpoint for ILC1-mediated antitumor immunity . The target compound's clean selectivity profile (GPR34 EC50 35 nM vs. P2Y10 EC50 >1,000 nM) makes it the preferred agonist for experiments aiming to isolate GPR34-mediated effects from P2Y10- or GPR174-mediated signaling in immune cell populations where multiple LysoPS receptors are co-expressed, reducing the need for multi-gene knockout controls.

Structure–Activity Relationship (SAR) Benchmarking for Novel GPR34 Ligand Development Programs

Medicinal chemistry teams developing next-generation GPR34 modulators require a well-characterized reference agonist with publicly available, reproducible potency data for head-to-head benchmarking . The compound's EC50 of 35–36 nM, validated across duplicate determinations and deposited in both BindingDB and ChEMBL, provides a robust baseline against which novel chemical entities can be compared in identical TGFα shedding assay formats. Its patent protection under EP 2 842 939 B1 also defines a clear freedom-to-operate boundary for industrial medicinal chemistry programs.

Procurement for CNS-Targeted In Vivo Pharmacology of GPR34 in Neurodegenerative Disease Models

The compound's computed physicochemical profile (MW 382.5, XLogP3 3.2, single HBD) is consistent with CNS penetration potential, distinguishing it from phospholipid GPR34 agonists that cannot cross the blood–brain barrier . Research groups investigating GPR34 as a therapeutic target for Alzheimer's disease—where microglial GPR34 activation promotes Aβ clearance—should prioritize this compound over LysoPS or LysoPS analogs for in vivo dosing studies requiring brain exposure. However, confirmatory brain pharmacokinetic studies are recommended before initiating long-term in vivo efficacy experiments.

Quote Request

Request a Quote for 3,4-diethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.